Cas no 2227675-87-6 ((2R)-4-(1-ethyl-1H-pyrazol-4-yl)butan-2-ol)

(2R)-4-(1-ethyl-1H-pyrazol-4-yl)butan-2-ol is a chiral alcohol derivative featuring a pyrazole moiety, offering potential utility as an intermediate in pharmaceutical and agrochemical synthesis. Its stereospecific (R)-configuration ensures precise enantioselectivity, which is critical for applications requiring high chiral purity. The presence of the 1-ethylpyrazole group enhances solubility and reactivity, facilitating further functionalization. This compound may serve as a versatile building block for the development of bioactive molecules, particularly in medicinal chemistry where pyrazole-containing scaffolds are valued for their pharmacological properties. Its well-defined structure and synthetic accessibility make it a reliable candidate for research and industrial applications requiring tailored molecular frameworks.
(2R)-4-(1-ethyl-1H-pyrazol-4-yl)butan-2-ol structure
2227675-87-6 structure
Product Name:(2R)-4-(1-ethyl-1H-pyrazol-4-yl)butan-2-ol
CAS No:2227675-87-6
MF:C9H16N2O
MW:168.236142158508
CID:6547391
PubChem ID:165615791
Update Time:2025-06-12

(2R)-4-(1-ethyl-1H-pyrazol-4-yl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-4-(1-ethyl-1H-pyrazol-4-yl)butan-2-ol
    • EN300-1812117
    • 2227675-87-6
    • Inchi: 1S/C9H16N2O/c1-3-11-7-9(6-10-11)5-4-8(2)12/h6-8,12H,3-5H2,1-2H3/t8-/m1/s1
    • InChI Key: JKSRPRFQOURFJL-MRVPVSSYSA-N
    • SMILES: O[C@H](C)CCC1C=NN(CC)C=1

Computed Properties

  • Exact Mass: 168.126263138g/mol
  • Monoisotopic Mass: 168.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 38Ų

(2R)-4-(1-ethyl-1H-pyrazol-4-yl)butan-2-ol Pricemore >>

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(2R)-4-(1-ethyl-1H-pyrazol-4-yl)butan-2-ol Related Literature

Additional information on (2R)-4-(1-ethyl-1H-pyrazol-4-yl)butan-2-ol

Comprehensive Overview of (2R)-4-(1-ethyl-1H-pyrazol-4-yl)butan-2-ol (CAS No. 2227675-87-6): Properties, Applications, and Research Insights

The compound (2R)-4-(1-ethyl-1H-pyrazol-4-yl)butan-2-ol (CAS No. 2227675-87-6) is a chiral alcohol derivative featuring a pyrazole moiety, which has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural attributes, including the 1-ethyl-1H-pyrazol-4-yl group and the (2R)-butan-2-ol backbone, make it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibitors, aligning with the growing demand for precision medicine.

In recent years, the scientific community has focused on chiral building blocks like (2R)-4-(1-ethyl-1H-pyrazol-4-yl)butan-2-ol due to their role in asymmetric synthesis. The compound’s stereospecificity is critical for developing enantiomerically pure drugs, a trend driven by regulatory agencies emphasizing chiral drug safety. For instance, its application in kinase inhibitor design has been highlighted in studies addressing cancer therapeutics and inflammatory diseases, topics frequently searched in academic and industrial databases.

The pyrazole ring in CAS No. 2227675-87-6 is a hallmark of its bioactivity, often associated with hydrogen bonding and π-stacking interactions in molecular recognition. This feature aligns with the broader interest in heterocyclic compounds, a hot topic in medicinal chemistry forums and AI-driven drug discovery platforms. Notably, the compound’s ethyl substituent enhances lipophilicity, a property leveraged in optimizing blood-brain barrier permeability—a key concern in central nervous system (CNS) drug development.

From a synthetic perspective, (2R)-4-(1-ethyl-1H-pyrazol-4-yl)butan-2-ol is synthesized via stereoselective reduction or enzymatic resolution, methods frequently discussed in green chemistry circles. The push for sustainable synthesis has amplified interest in such protocols, as evidenced by search trends around biocatalysis and atom economy. Its CAS registry number (2227675-87-6) ensures precise identification in chemical databases, aiding high-throughput screening (HTS) workflows.

Beyond pharmaceuticals, this compound’s agrochemical potential is under exploration, particularly in pesticide adjuvants and plant growth regulators. The 1-ethyl-1H-pyrazole moiety’s role in modulating biological pathways resonates with the agro-industry’s shift toward eco-friendly crop protection. Such applications are often queried alongside terms like structure-activity relationship (SAR) and molecular docking, reflecting interdisciplinary interest.

In summary, (2R)-4-(1-ethyl-1H-pyrazol-4-yl)butan-2-ol (CAS No. 2227675-87-6) exemplifies the convergence of chiral chemistry, drug design, and sustainable synthesis. Its multifaceted applications and alignment with trending research themes ensure its relevance in both academic and industrial settings, making it a compound of enduring scientific value.

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